Isopropylideneglycerol
Overview
Description
Preparation Methods
Isopropylideneglycerol is typically synthesized by reacting glycerol with acetone in the presence of an acidic catalyst. The reaction involves heating the mixture of acetone and glycerol with a catalyst such as p-toluenesulfonic acid monohydrate, hydrogen chloride, or other acidic catalysts . The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion . Industrial production methods have refined this process to use heterogeneous catalysis, allowing for continuous production .
Chemical Reactions Analysis
Isopropylideneglycerol undergoes various chemical reactions, including:
Esterification: The hydroxyl group of this compound can be esterified to form glycerides.
Transesterification: The isopropylidene moiety can be transesterified under appropriate conditions.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield glycerol.
Common reagents used in these reactions include acids like p-toluenesulfonic acid and bases like sodium methoxide . Major products formed from these reactions include various glycerides and glycerol derivatives .
Scientific Research Applications
Isopropylideneglycerol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropylideneglycerol involves its ability to act as a solvent and reagent in chemical reactions. It facilitates the esterification and transesterification processes by providing a suitable environment for these reactions to occur . The molecular targets and pathways involved include the hydroxyl and isopropylidene groups, which participate in various chemical transformations .
Comparison with Similar Compounds
Isopropylideneglycerol is unique due to its high boiling point, miscibility with a wide range of solvents, and low toxicity. Similar compounds include:
Ethylene glycol: A common glycol used as an antifreeze and in the production of polyesters.
Propylene glycol: Used in food, cosmetics, and pharmaceuticals as a solvent and humectant.
Glycerol: A simple polyol compound used in food, pharmaceuticals, and cosmetics.
This compound stands out due to its specific applications in esterification and transesterification reactions, as well as its use as a green solvent .
Properties
IUPAC Name |
4-methylpent-3-ene-1,2,3-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)6(9)5(8)3-7/h5,7-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDOEFXTVHCAAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(CO)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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